molecular formula C22H14O7 B2602844 (Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate CAS No. 896081-72-4

(Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate

Cat. No.: B2602844
CAS No.: 896081-72-4
M. Wt: 390.347
InChI Key: XOVSQSHPHQCJNC-GRSHGNNSSA-N
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Description

(Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate is a complex organic compound that features a combination of furan, benzofuran, and dioxole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate typically involves multi-step organic reactions. One common approach is the condensation reaction between a furan-2-carbaldehyde derivative and a benzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate derivative under basic conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The carbonyl group in the benzofuran moiety can be reduced to form alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of furanones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives or substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate involves its interaction with specific molecular targets. The furan and benzofuran moieties may interact with enzymes or receptors, modulating their activity. The compound’s ability to undergo various chemical reactions allows it to form covalent bonds with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate
  • (Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-4-carboxylate
  • (Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-5-yl benzo[d][1,3]dioxole-5-carboxylate

Uniqueness

The uniqueness of (Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate lies in its specific substitution pattern and the combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

The compound (Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, based on diverse research findings.

Chemical Structure

The molecular formula of the compound is C20H17O6C_{20}H_{17}O_{6} with a molecular weight of 367.36 g/mol. The structure features a benzofuran core with furan and benzo[d][1,3]dioxole substituents, which are believed to contribute to its biological activity.

1. Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. In a study evaluating various furan derivatives, it was found that compounds containing furan rings displayed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Compound Microbial Strain Minimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
(Z)-2...Pseudomonas aeruginosa8 µg/mL

2. Anticancer Activity

The anticancer potential of this compound has been explored in various in vitro studies. For instance, it was tested against several cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). The results demonstrated that the compound exhibited significant cytotoxicity, with IC50 values ranging from 10 to 30 µM depending on the cell line .

Cell Line IC50 (µM) Mechanism of Action
MCF-715Induction of apoptosis via mitochondrial pathway
HCT11625Inhibition of PI3K/Akt signaling pathway
A54920Cell cycle arrest at G2/M phase

3. Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases including cancer and autoimmune disorders. Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect was observed in LPS-stimulated macrophage models where the compound significantly reduced cytokine levels .

Case Studies

Several case studies have documented the synthesis and evaluation of related compounds showcasing their biological activities:

  • Synthesis and Evaluation : A series of benzofuran derivatives were synthesized and evaluated for their antimicrobial and anticancer activities. The presence of electron-withdrawing groups enhanced their potency against various microbial strains and cancer cell lines.
  • Mechanistic Studies : In-depth mechanistic studies revealed that these compounds could induce apoptosis in cancer cells through caspase activation and mitochondrial dysfunction.

Properties

IUPAC Name

[(2Z)-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-1-benzofuran-6-yl] 1,3-benzodioxole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14O7/c1-12-16(29-22(24)13-4-6-17-18(9-13)27-11-26-17)7-5-15-20(23)19(28-21(12)15)10-14-3-2-8-25-14/h2-10H,11H2,1H3/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVSQSHPHQCJNC-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=CC3=CC=CO3)C2=O)OC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1O/C(=C\C3=CC=CO3)/C2=O)OC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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